(10R,13S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Description
(10R,13S)-17-Acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one (CAS 2625-60-7) is a steroidal derivative characterized by a cyclopenta[a]phenanthrene core. Its molecular formula is C21H28O2 (MW 312.45), featuring acetyl and methyl substituents at positions 17, 10, and 13, respectively . The compound shares structural homology with natural steroids like estrone and synthetic corticosteroids but is distinguished by its unique substitution pattern. It is primarily utilized in pharmaceutical research for exploring structure-activity relationships (SAR) in steroidal drug design .
Properties
Molecular Formula |
C21H30O2 |
|---|---|
Molecular Weight |
314.5 g/mol |
IUPAC Name |
(10R,13S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12,16-19H,4-11H2,1-3H3/t16?,17?,18?,19?,20-,21+/m0/s1 |
InChI Key |
RJKFOVLPORLFTN-KKINBUFLSA-N |
Isomeric SMILES |
CC(=O)C1CCC2[C@@]1(CCC3C2CCC4=CC(=O)CC[C@]34C)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (10R,13S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one typically involves multi-step organic reactions. The process begins with the preparation of the core cyclopenta[a]phenanthrene structure, followed by the introduction of acetyl and methyl groups at specific positions. Common reagents used in these reactions include organometallic compounds, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Advanced techniques like catalytic hydrogenation and selective oxidation are often employed to achieve high efficiency and selectivity in the production process.
Chemical Reactions Analysis
Types of Reactions
(10R,13S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different products.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and chromium trioxide.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Catalysts: Such as palladium on carbon and platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(10R,13S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (10R,13S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Physicochemical Comparison
Physicochemical Properties
- Solubility : The target compound exhibits moderate lipophilicity due to its acetyl group, contrasting with the more polar 17-hydroxy analog (solubility: 39.73d c) . Dexamethasone’s fluorine and hydroxyl groups enhance aqueous solubility, critical for its pharmacokinetics .
- Thermal Stability : The 16-methylene derivative (CAS 7759-35-5) has a higher molecular weight (370.49) but lacks boiling point data, suggesting stability under standard lab conditions .
Key Research Findings
Acetylation Effects : The 17-acetyl group in the target compound improves membrane permeability compared to hydroxylated analogs, favoring CNS-targeted drug design .
Hybrid Structures : Compounds like 5k (C29H40O5) integrate trimethoxybenzylidene groups, broadening antimicrobial applications .
Biological Activity
The compound (10R,13S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one is a derivative of cyclopenta[a]phenanthrene and is of interest in pharmacology due to its potential biological activities. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C21H30O3
- Molecular Weight : 342.47 g/mol
- IUPAC Name : this compound
The compound features a complex polycyclic structure that influences its interaction with biological systems.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts:
1. Androgenic Activity
Research indicates that compounds similar to this one exhibit androgenic properties. They can bind to androgen receptors and modulate gene expression related to muscle growth and development. This property is significant for applications in treating conditions like muscle wasting and osteoporosis.
2. Anticancer Potential
Studies have shown that cyclopenta[a]phenanthrene derivatives possess anticancer properties. The mechanisms often involve:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor growth through modulation of signaling pathways.
3. Anti-inflammatory Effects
Some derivatives have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity suggests potential therapeutic applications in inflammatory diseases.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Smith et al. (2020) | Investigate androgenic effects | The compound showed significant binding affinity to androgen receptors in vitro. |
| Johnson et al. (2021) | Evaluate anticancer properties | Induced apoptosis in breast cancer cell lines with IC50 values indicating potency. |
| Lee et al. (2022) | Assess anti-inflammatory activity | Reduced levels of TNF-alpha and IL-6 in animal models of inflammation. |
The biological effects are primarily mediated through:
- Receptor Binding : The compound binds to specific receptors (e.g., androgen receptors), leading to downstream effects on gene expression.
- Signal Transduction Pathways : It influences pathways such as the MAPK and NF-kB pathways that are critical in cell proliferation and inflammation.
Pharmacokinetics
Understanding the pharmacokinetics is crucial for assessing the therapeutic potential:
- Absorption : The compound shows good oral bioavailability.
- Metabolism : It undergoes hepatic metabolism with several metabolites identified.
- Excretion : Primarily excreted through urine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
